PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

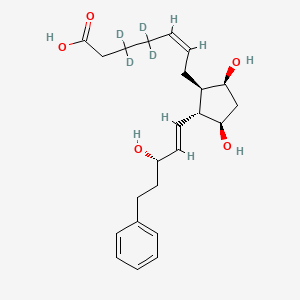

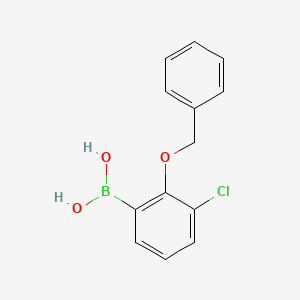

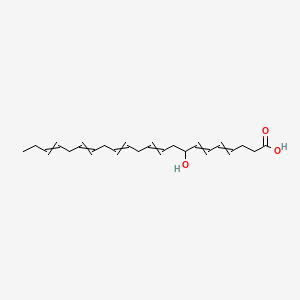

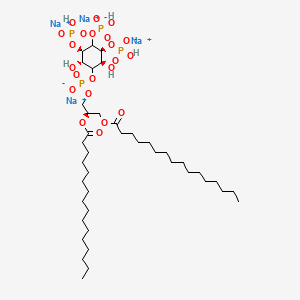

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns . It features C16:0 fatty acids at the sn-1 and sn-2 positions . It plays a critical role in the generation and transmission of cellular signals . It can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains .

Synthesis Analysis

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a synthetic analog of natural PtdIns featuring C16:0 fatty acids at the sn-1 and sn-2 positions . It contains the same inositol and DAG stereochemistry as the natural compound .Molecular Structure Analysis

The molecular formula of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is C41H78O22P4 • 4Na . It has a formula weight of 1138.9 . The InChi Code is InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34 (42)57-31-33 (59-35 (43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67 (55,56)63-38-36 (44)39 (60-64 (46,47)48)41 (62-66 (52,53)54)40 (37 (38)45)61-65 (49,50)51;;;;/h33,36-41,44-45H,3-32H2,1 .Chemical Reactions Analysis

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is resistant to cleavage by PI-specific phospholipase C (PLC) . Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .Physical And Chemical Properties Analysis

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is a lyophilized powder . It has a solubility of 3.8 mg/ml in CHCl3:CH3OH:H2O (2.5:3:1) and 10 mg/ml in PBS (pH 7.2) .Scientific Research Applications

Application in Cell Motility : PtdIns-(3,4,5)-P3 enhances the motility of NIH 3T3 cells, indicating a role in cellular migration. It triggers actin reorganization and membrane ruffling, linked to protein kinase C (PKC) activation (Derman et al., 1997).

Asymmetric Synthesis and Biological Activity : Efficient asymmetric synthesis methods for PtdIns-(3,4,5)-P3 analogs have been developed. These analogs exhibit agonist activity for cellular events mediated by phosphoinositides, including sodium transport activation in A6 cells (Zhang et al., 2008).

Role in Tumor Suppression : PtdIns-(3,4,5)-P3's involvement in cell growth signaling is highlighted by its interaction with the tumor suppressor PTEN, which regulates its levels by dephosphorylation. This interaction has implications in cancer research (Maehama & Dixon, 1998).

Involvement in ARF Guanine Nucleotide Exchange : PtdIns-(3,4,5)-P3 is involved in the activation of ADP ribosylation factor (ARF), a key regulator of intracellular membrane trafficking (Klarlund et al., 1998).

Nuclear Localization in Cells : PtdIns-(3,4,5)-P3 has a significant presence within the nuclear matrix of cells, suggesting a role in nuclear processes. This localization is insensitive to the PTEN expression (Lindsay et al., 2006).

Role in Phosphoinositide Signaling : This compound is involved in the rapid phosphoinositide signaling in response to stress in plants, showcasing its importance in cellular responses to environmental factors (Dewald et al., 2001).

Phosphoinositide-5-Phosphate Analogues : PtdIns-(3,4,5)-P3 analogues have been synthesized for studying interactions with tumor suppressor proteins and regulation of chromatin modification (Huang et al., 2007).

Role in Obesity and Diabetes : PtdIns-(3,4,5)-P3 signaling has implications in metabolic diseases like obesity and diabetes. Dysregulation in its metabolism is linked to insulin resistance (Manna & Jain, 2015).

Chemotaxis and Actin Cytoskeleton : PtdIns-(3,4,5)-P3 directly binds to myosin I in chemotaxis, influencing actin polymerization and cell migration (Chen & Iijima, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) is intended for use as an internal standard for the quantification of PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) by GC- or LC-MS . This suggests that it could be used in future research to better understand the role of PtdIns-(3,4,5)-P3 in cellular signaling.

properties

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H82O22P4.4Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)57-31-33(59-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-58-67(55,56)63-38-36(44)39(60-64(46,47)48)41(62-66(52,53)54)40(37(38)45)61-65(49,50)51;;;;/h33,36-41,44-45H,3-32H2,1-2H3,(H,55,56)(H2,46,47,48)(H2,49,50,51)(H2,52,53,54);;;;/q;4*+1/p-4/t33-,36+,37+,38?,39-,40+,41?;;;;/m1..../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKHWJEMVEFYEGE-GQDGIFEPSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCCCCCCCCCCCC.[Na+].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H78Na4O22P4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1138.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PtdIns-(3,4,5)-P3 (1,2-dipalmitoyl) (sodium salt) | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.